

# Midafotel (CPPene; SDZ EAA 494): A Technical History and Review

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Midafotel**, also known as CPPene or SDZ EAA 494, is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Initially developed by Novartis Pharma AG (then Sandoz) with significant therapeutic promise for a range of neurological disorders, its journey from preclinical success to clinical discontinuation provides valuable insights into the complexities of targeting the glutamatergic system. This document provides a comprehensive technical history of **Midafotel**, detailing its mechanism of action, key preclinical and clinical findings, and the ultimate reasons for its withdrawal from development. All quantitative data are summarized for clarity, and detailed protocols for seminal experiments are provided to aid in reproducibility and further research.

## **Introduction and Development History**

**Midafotel**, chemically (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid, emerged from research programs in the late 1980s and early 1990s aimed at developing neuroprotective agents. The primary hypothesis was that antagonizing the NMDA receptor could mitigate the excitotoxic neuronal damage implicated in conditions like ischemic stroke, traumatic brain injury, and epilepsy.[1][2][3][4]

**Midafotel** was identified as a highly promising candidate due to its potent and specific competitive antagonism at the NMDA receptor, with no significant activity at other



neurotransmitter receptors or reuptake sites.[5] Its favorable pharmacokinetic profile, including oral bioavailability, excretion exclusively via the renal system without toxic byproducts, and stability in the brain, further supported its progression into clinical trials.

#### Probable Development Timeline:

- Late 1980s 1990: Synthesis and initial in vitro characterization. Publications describing its potent antagonist activity appear around 1990.
- 1990 1992: Extensive preclinical in vivo testing, including models of epilepsy and ischemia.
- 1993: Publication of the first clinical trial results in patients with intractable epilepsy.
- Mid-1990s: Further clinical evaluation, including a trial in traumatic brain injury, is suggested by literature, though results are not widely published, likely due to discontinuation.
- Late 1990s: The compound is largely considered discontinued for its initial indications due to a poor therapeutic window, characterized by a lack of efficacy and significant adverse effects.

## Mechanism of Action: Competitive NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and transmission. However, its overactivation leads to excessive calcium (Ca<sup>2+</sup>) influx, triggering a cascade of intracellular events that result in excitotoxic cell death.

**Midafotel** acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, **Midafotel** prevents the conformational change required for channel opening, thereby blocking the influx of cations like Ca<sup>2+</sup> and Na<sup>+</sup>. This mechanism was thought to be neuroprotective in pathological states characterized by excessive glutamate release.

Below is a diagram illustrating the NMDA receptor signaling pathway and the inhibitory action of **Midafotel**.





#### Click to download full resolution via product page

Caption: **Midafotel** competitively antagonizes glutamate at the NMDA receptor, preventing ion channel opening and subsequent Ca<sup>2+</sup> influx that leads to excitotoxicity.

### **Preclinical Data**

**Midafotel** demonstrated a promising profile in a range of preclinical studies.

## In Vitro Receptor Binding and Activity

Binding assays and electrophysiological studies confirmed **Midafotel**'s high affinity and selectivity for the NMDA receptor.



| Parameter       | Value     | Assay/Model                                                            | Reference |
|-----------------|-----------|------------------------------------------------------------------------|-----------|
| рКі             | 7.5       | [³H]CGP39653<br>binding assay (rat<br>brain)                           |           |
| pA2             | 6.7 - 6.8 | NMDA-induced<br>depolarization (frog<br>spinal cord, rat<br>neocortex) |           |
| ED50            | 39 nM     | Inhibition of spontaneous activity (rat neocortical slices)            | •         |
| Threshold Conc. | 10 nM     | Inhibition of spontaneous activity (rat neocortical slices)            |           |

## In Vivo Anticonvulsant and Neuroprotective Activity

Midafotel was effective in various animal models of epilepsy and ischemic brain injury.



| Model                                      | Species                  | Key Finding                                                                            | Reference |
|--------------------------------------------|--------------------------|----------------------------------------------------------------------------------------|-----------|
| Maximal Electroshock<br>(MES)              | Rodents                  | Orally active with an ED50 of ~16 mg/kg and a therapeutic index of ~8.                 |           |
| Photosensitive<br>Epilepsy                 | Baboons (Papio<br>papio) | Blocked photosensitive seizures.                                                       |           |
| Middle Cerebral Artery<br>Occlusion (MCAO) | Cats                     | Dose-dependent reduction in ischemic damage volume (>75% reduction at highest dose).   |           |
| Middle Cerebral Artery<br>Occlusion (MCAO) | Rats                     | 29% reduction in infarct volume and 34% reduction in brain swelling with pretreatment. |           |

### **Clinical Trials and Discontinuation**

Despite its preclinical promise, **Midafotel** failed to translate into a viable therapeutic in human trials, primarily due to an unacceptable side-effect profile at doses required for efficacy.

## **Trial in Intractable Epilepsy**

A key study by Sveinbjornsdottir et al. (1993) evaluated **Midafotel** in eight patients with intractable complex partial seizures. The trial was terminated prematurely.

#### Efficacy Outcomes:

- Seizure frequency was unchanged in 4 patients.
- Seizure frequency worsened in 3 patients.



 One patient who initially seemed to improve developed complex partial status epilepticus upon drug withdrawal.

Adverse Events: All eight patients withdrew from the study due to dose-limiting side effects.

| Adverse Event               | Number of Patients Affected (N=8) |
|-----------------------------|-----------------------------------|
| Poor Concentration          | 8                                 |
| Sedation                    | 7                                 |
| Ataxia                      | 6                                 |
| Depression                  | 3                                 |
| Dysarthria                  | 2                                 |
| Amnesia                     | 2                                 |
| Unilateral Choreo-athetosis | 1                                 |

EEG readings showed a slowing of background activity and, in five patients, an increase in epileptiform activity. Serum concentrations were found to be unpredictable and higher than anticipated from data in healthy volunteers, though no clear correlation was established between serum levels and the severity of side effects.

## **Other Clinical Investigations**

While a trial for traumatic brain injury was reportedly completed, the results have not been formally published, suggesting a similar lack of success. The consistent emergence of neuropsychological symptoms (confusion, psychosis, hallucinations) and cardiovascular effects in trials of various NMDA antagonists defined a narrow therapeutic window that ultimately proved insurmountable for **Midafotel**'s development.

The failure was attributed to several factors:

 Narrow Therapeutic Window: The doses required for neuroprotection were indistinguishable from those causing severe psychomimetic and neurological side effects.



- Complexity of Glutamate Signaling: The understanding that a basal level of NMDA receptor activity is crucial for neuronal survival and that some "pro-survival" genes are activated by these receptors complicated the simple antagonist approach.
- Short Time Window for Intervention: For acute injuries like stroke, the therapeutic window for preventing excitotoxic damage is extremely short, making practical application difficult.

# Detailed Experimental Protocols [3H]CGP39653 Radioligand Binding Assay

This competitive binding assay was used to determine the affinity (Ki) of **Midafotel** for the NMDA receptor.





Click to download full resolution via product page



Caption: Workflow for the [<sup>3</sup>H]CGP39653 competitive binding assay to determine **Midafotel**'s affinity for the NMDA receptor.

#### Protocol Details:

- Membrane Preparation: Rat cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the pellet is washed multiple times to remove endogenous glutamate and other interfering substances. The final pellet is resuspended in the assay buffer.
- Assay Incubation: A fixed concentration of the radioligand [3H]CGP39653 is incubated with the membrane preparation in the presence of various concentrations of unlabeled Midafotel.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of **Midafotel** that inhibits 50% of the specific binding of [3H]CGP39653 (IC<sub>50</sub>) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

## Maximal Electroshock (MES) Seizure Model

This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, predictive of efficacy against generalized tonic-clonic seizures.

#### **Protocol Details:**

- Animal Preparation: Adult male rodents (mice or rats) are used. Midafotel or vehicle is administered, typically orally, at a predetermined time before the test (e.g., 60 minutes).
- Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2-2 seconds) is
  delivered via corneal or ear-clip electrodes using a convulsometer. The current is sufficient to
  induce a maximal tonic seizure in control animals.



- Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension.

  Abolition of this response is considered protection.
- Data Analysis: The dose of **Midafotel** that protects 50% of the animals from the tonic hindlimb extension endpoint (ED<sub>50</sub>) is calculated using probit analysis.

## Middle Cerebral Artery Occlusion (MCAO) Model

This model simulates focal ischemic stroke to evaluate the neuroprotective potential of a compound.





Click to download full resolution via product page



Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model to assess the neuroprotective effects of **Midafotel**.

#### Protocol Details:

- Animal Preparation: The animal (e.g., cat or rat) is anesthetized. Pre-treatment with
   Midafotel or vehicle is administered intravenously.
- Surgical Procedure: The common, internal, and external carotid arteries are surgically
  exposed. An incision is made in the external carotid artery, and a coated filament (e.g., nylon
  suture) is inserted.
- Occlusion: The filament is advanced through the internal carotid artery until its tip lodges in and blocks the origin of the middle cerebral artery, thereby inducing focal ischemia.
- Post-Occlusion: The animal is maintained under anesthesia for a set period (e.g., 6 hours).
- Analysis: The animal is euthanized, and the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC), where healthy tissue stains red and infarcted tissue remains white. The volume of the infarct is then quantified using image analysis.

## Photosensitive Epilepsy Model in Baboons (Papio papio)

This model utilizes a naturally occurring epilepsy in a primate species to test anticonvulsant efficacy.

#### Protocol Details:

- Animal Selection: Adolescent and young adult Senegalese baboons (Papio papio) known to exhibit photomyoclonic responses are selected.
- Baseline Testing: The animal is placed in a restraining chair, and EEG electrodes are attached. A baseline response to intermittent photic stimulation (IPS) at 25 Hz is recorded to confirm photosensitivity. The response can range from eyelid myoclonus to generalized clonic-tonic seizures.



- Drug Administration: **Midafotel** is administered intravenously.
- Post-Drug Testing: At set intervals following drug administration (e.g., 15, 30, 60, 120 minutes), the IPS is repeated, and the presence, type, and duration of any seizure response are recorded.
- Endpoint: The primary endpoint is the complete abolition or significant reduction of the photically-induced myoclonic or seizure response. The dose required to achieve this endpoint is determined.

### Conclusion

The history of **Midafotel** is a salient example of a pharmacologically potent and selective compound that, despite a strong preclinical rationale and data, failed in clinical development. Its story underscores the challenges of translating neuroprotective strategies from animal models to humans, particularly when targeting a ubiquitous and functionally critical neurotransmitter system like the glutamatergic pathway. The insurmountable barrier of dose-limiting neuropsychiatric side effects highlighted the fine line between therapeutic antagonism and disruption of essential physiological NMDA receptor function. The data and lessons learned from the **Midafotel** program remain highly relevant for today's researchers and drug developers in the ongoing quest for safe and effective treatments for acute and chronic neurological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Midafotel Wikipedia [en.wikipedia.org]
- 2. GABAergic agents as anticonvulsants in baboons with photosensitive epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acids in epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Excitatory amino acid neurotoxicity and neurodegenerative disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of SDZ EAA 494, a competitive NMDA antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Midafotel (CPPene; SDZ EAA 494): A Technical History and Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677130#midafotel-cppene-sdz-eaa-494-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com